A Technical Guide to 5-Chloro-4-fluoroindoline: Structure, Mass, and Scientific Significance
A Technical Guide to 5-Chloro-4-fluoroindoline: Structure, Mass, and Scientific Significance
This guide provides an in-depth analysis of 5-Chloro-4-fluoroindoline, a halogenated indoline derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its precise chemical structure and mass, key physicochemical properties, and its potential applications, framed within the context of modern pharmaceutical research.
Chemical Structure and Identification
The molecular architecture of 5-Chloro-4-fluoroindoline is foundational to its chemical behavior and biological activity. The indoline core, a bicyclic structure composed of a fused benzene and pyrroline ring, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs[1]. The specific substitution pattern of a chlorine atom at the 5-position and a fluorine atom at the 4-position of the benzene ring significantly influences the molecule's electronic properties and potential interactions with biological targets.
The IUPAC name for this compound is 5-chloro-4-fluoro-2,3-dihydro-1H-indole . For unambiguous digital representation and database searching, the following identifiers are crucial:
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Canonical SMILES: C1NC2=C(C=C(C=C2)Cl)F
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InChI: InChI=1S/C8H7ClFN/c9-6-2-1-5-7(10)4-3-11-8(5)6/h1-2,11H,3-4H2
A specific CAS number for 5-Chloro-4-fluoroindoline is not consistently reported in major chemical databases as of the last update. Therefore, it is recommended to use the IUPAC name or InChI for precise identification.
Below is a two-dimensional representation of the chemical structure of 5-Chloro-4-fluoroindoline.
Caption: 2D Chemical Structure of 5-Chloro-4-fluoroindoline
Exact Mass and Mass Spectrometric Analysis
In modern drug discovery and development, the exact mass of a compound is a critical parameter, particularly for its unambiguous identification and characterization using high-resolution mass spectrometry (HRMS)[2][3][4]. Unlike the molecular weight, which is an average based on the natural abundance of isotopes, the exact mass is calculated using the mass of the most abundant isotope of each element.
For 5-Chloro-4-fluoroindoline, with a molecular formula of C₈H₇ClFN , the exact mass is calculated as follows:
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Carbon (⁸C): 8 x 12.000000 = 96.000000 Da
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Hydrogen (⁷H): 7 x 1.007825 = 7.054775 Da
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Chlorine (³⁵Cl): 1 x 34.968853 = 34.968853 Da
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Fluorine (¹⁹F): 1 x 18.998403 = 18.998403 Da
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Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074 Da
Calculated Exact Mass: 171.025105 Da
The high precision of HRMS allows for the differentiation of compounds with very similar molecular weights, which is essential for metabolite identification, impurity profiling, and pharmacokinetic studies[4][5].
Physicochemical Properties Summary
The key physicochemical properties of 5-Chloro-4-fluoroindoline are summarized in the table below. These properties are crucial for predicting the compound's behavior in biological systems and for guiding its formulation and development as a potential therapeutic agent.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₇ClFN | - |
| Molecular Weight | 171.60 g/mol | Calculated |
| Exact Mass | 171.025105 Da | Calculated |
| IUPAC Name | 5-chloro-4-fluoro-2,3-dihydro-1H-indole | - |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents | Inferred from structure |
Synthesis and Characterization
5-Chloro-4-fluoroindoline can be synthesized from its corresponding indole precursor, 5-chloro-4-fluoroindole, through the reduction of the pyrrole ring. Various methods are available for the reduction of indoles to indolines, with the choice of reagents depending on the presence of other functional groups[6][7][8]. A common and effective method involves the use of a borane reagent in the presence of an acid[6].
Representative Experimental Protocol: Reduction of 5-Chloro-4-fluoroindole
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Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve 5-chloro-4-fluoroindole in an anhydrous, inert solvent such as tetrahydrofuran (THF).
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Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) to the stirred indole solution.
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Acidification: While maintaining the temperature at 0°C, add trifluoroacetic acid dropwise to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Quenching and Workup: Once the reaction is complete, quench the excess borane by the slow addition of methanol. Remove the solvents under reduced pressure.
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Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-Chloro-4-fluoroindoline.
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Applications in Research and Drug Development
The indoline scaffold is a key structural motif in a wide array of pharmacologically active compounds[1]. The introduction of halogen atoms, such as chlorine and fluorine, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates[9]. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target[9][10].
Halogenated indoline derivatives are being investigated for a variety of therapeutic applications, including as anticancer agents, by targeting various cellular pathways[11][12]. The specific substitution pattern of 5-Chloro-4-fluoroindoline makes it a valuable building block for the synthesis of more complex molecules in drug discovery programs.
The workflow for utilizing a compound like 5-Chloro-4-fluoroindoline in early-stage drug discovery is depicted below.
Caption: Early-Stage Drug Discovery Workflow
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